2-(Carboxymethyl)-4-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWBQEZGLFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960195 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39585-32-5 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Carboxymethyl 4 Nitrobenzoic Acid
Established Synthetic Pathways for 2-(Carboxymethyl)-4-nitrobenzoic acid
The synthesis of this compound, also known as 4-nitrohomophthalic acid, involves multi-step processes that typically begin with simpler, commercially available precursors. The key challenges in its synthesis are the introduction of the nitro group at the correct position and the selective oxidation of methyl groups to carboxylic acids without degrading the aromatic ring.
In a laboratory setting, a common strategy for synthesizing substituted benzoic acids involves the oxidation of corresponding alkylated precursors. For this compound, a plausible and established precursor is 4-nitro-o-xylene. The synthesis involves the oxidation of the two methyl groups on the benzene (B151609) ring.
The oxidation of nitrotoluenes to their corresponding nitrobenzoic acids is a well-documented transformation. wikipedia.org Strong oxidizing agents are typically required to convert the methyl groups to carboxylic acids. google.com The strong electron-withdrawing nature of the nitro group makes the methyl groups more resistant to oxidation compared to those on unsubstituted toluene. google.com
A typical laboratory synthesis could proceed as follows:
Nitration : Toluene can be nitrated to produce a mixture of nitrotoluene isomers.
Oxidation : The separated 4-nitrotoluene (B166481) can be further oxidized. Commercial production of 4-nitrobenzoic acid is achieved by the oxidation of 4-nitrotoluene. wikipedia.org A similar principle applies to the synthesis of this compound from 4-nitro-o-xylene.
The reaction conditions for the oxidation step are critical and often require harsh reagents and elevated temperatures.
Table 1: Typical Reagents for Oxidation of Nitrotoluenes
| Oxidizing Agent | Typical Conditions | Reference |
| Dichromate | Acidic medium, heat | wikipedia.org |
| Potassium Permanganate (B83412) | Alkaline solution, heat, followed by acidification | google.com |
| Nitric Acid | Elevated temperature and pressure | chemicalbook.comgoogle.com |
| Molecular Oxygen | In the presence of catalysts, elevated temperature and pressure | wikipedia.orggoogle.com |
An alternative approach involves the nitration of a pre-existing dicarboxylic acid precursor. However, direct nitration of benzoic acid derivatives often leads to the formation of the 3-nitro (meta) isomer, making this route less favorable for obtaining the 4-nitro product. google.com
To overcome the harsh conditions and environmental concerns associated with strong stoichiometric oxidants like permanganate or dichromate, significant research has focused on catalytic methods. Catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is considered a "greener" alternative. researchgate.netasianpubs.org
For the synthesis of nitrobenzoic acids from nitrotoluenes, transition metal catalysts are often employed. Cobalt and manganese salts, frequently used in combination with bromine-containing compounds, have proven effective. google.com A patented method for preparing p-nitrobenzoic acid involves the oxidation of p-nitrotoluene with oxygen in acetic acid, using cobalt salts and bromine compounds as catalysts at temperatures between 80°C and 150°C. google.com
Recent advancements have explored the use of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of o-nitrotoluene. researchgate.net This method allows the reaction to proceed under milder conditions. Optimization of such catalytic systems involves fine-tuning several parameters to maximize yield and selectivity.
Table 2: Parameters for Optimization in Catalytic Oxidation
| Parameter | Effect on Reaction |
| Catalyst Type & Concentration | Affects reaction rate and product selectivity. |
| Solvent | Influences solubility of reactants and catalyst stability. |
| Temperature | Higher temperatures increase reaction rate but may lead to side products. |
| Oxygen Pressure | Higher pressure increases the concentration of the oxidant, enhancing the reaction rate. |
| Base Concentration | Can facilitate proton abstraction, a key step in the reaction mechanism. researchgate.net |
For instance, in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, a related compound, a CuO/Al2O3 catalyst was used with hydrogen peroxide, and the process was optimized by varying reactant ratios and temperature. asianpubs.org
Derivatization Strategies and Synthetic Applications of this compound
The presence of two carboxylic acid functional groups and a nitro group makes this compound a versatile building block in organic synthesis.
While specific examples utilizing this compound in heterocyclic synthesis are not extensively documented in readily available literature, its structure suggests significant potential. Dicarboxylic acids are classic precursors for forming cyclic anhydrides, which can then be used to synthesize a variety of heterocyclic compounds, including imides and other related structures.
Furthermore, the nitro group can be chemically reduced to an amino group. This transformation introduces a nucleophilic center that can participate in intramolecular cyclization reactions with the carboxylic acid groups (or their derivatives) to form nitrogen-containing heterocycles. This strategy is a cornerstone of heterocyclic chemistry.
The two carboxylic acid groups of this compound can be readily converted into a wide range of ester and amide derivatives. google.comgoogle.com
Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification). Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. nih.gov The formation of the di-ester would be the expected outcome unless specific protecting group strategies or stoichiometric control are employed to achieve mono-esterification.
Amidation: Amide formation generally requires activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common methods include:
Condensing Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the direct coupling of the carboxylic acid and an amine. google.com
Acyl Chloride Intermediate: As with esterification, converting the carboxylic acid to an acyl chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amide. nih.gov
These derivatization reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound or for linking it to other molecular fragments. nih.gov
Nitrobenzoic acids and their derivatives are widely employed as ligands in coordination chemistry due to their versatility. mdpi.comnih.gov The carboxylate group can coordinate to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to the formation of diverse structures, from simple mononuclear complexes to complex multi-dimensional coordination polymers. mdpi.comresearchgate.net
This compound is a particularly interesting ligand because it possesses two carboxylate groups, offering multiple potential binding sites for metal ions. This allows it to act as a bridging ligand, connecting multiple metal centers to form extended network structures. The nitro group can also participate in coordination, although this is less common than coordination through the carboxylate oxygens. researchgate.net The presence of these functional groups allows for the design of metal-organic frameworks (MOFs) or coordination polymers with specific structural features. nih.gov The coordination environment around the metal ion is influenced by the ligand's structure and the reaction conditions, leading to complexes with geometries such as octahedral or trigonal-prismatic. researchgate.netresearchgate.netijcce.ac.ir
The study of such complexes is an active area of research, with potential applications in catalysis, materials science, and biological systems. mdpi.comnih.gov
Integration into Nanostructured Materials: Ligand Design Principles (referencing related compounds)
The molecular architecture of this compound presents a compelling scaffold for the construction of sophisticated nanostructured materials, particularly metal-organic frameworks (MOFs). As a bifunctional linker, its design embodies several key principles crucial for creating functional materials with tailored properties. These principles revolve around the strategic placement of coordinating groups, the inherent flexibility or rigidity of the linker, and the influence of appended functional moieties.
The primary design feature of this compound is its dual carboxylic acid groups. These groups serve as the primary coordination sites, enabling the ligand to bridge multiple metal centers and form extended, porous networks characteristic of MOFs. The distinct positioning of these carboxylates—one directly attached to the aromatic ring and the other separated by a flexible methylene (B1212753) (-CH2-) spacer—offers a unique combination of structural rigidity and conformational adaptability. This contrasts with more rigid, linear ligands like terephthalic acid, which are common in MOF synthesis. The flexibility of the carboxymethyl group can allow for greater structural diversity and may lead to frameworks with dynamic properties, such as "breathing" effects in response to guest molecules.
Furthermore, the nitro group serves as a site for potential post-synthetic modification. This process allows for the chemical transformation of the framework after its initial synthesis, enabling the introduction of new functionalities without having to redesign the entire synthetic process.
The principles guiding the use of this compound as a ligand are best understood by comparing it with related compounds used in the synthesis of nanostructured materials. The table below outlines the key features of this ligand in contrast to other functionalized benzoic acid derivatives.
| Ligand | Coordinating Groups | Key Functional Group | Structural Feature | Potential Application |
|---|---|---|---|---|
| This compound | 2 x Carboxylic Acid | Nitro (-NO2) | Mixed rigidity/flexibility | Gas separation, Catalysis |
| Terephthalic Acid | 2 x Carboxylic Acid | None | Rigid, linear | Gas storage |
| 2-Aminoterephthalic Acid | 2 x Carboxylic Acid | Amino (-NH2) | Rigid, functionalized | Sensing, Catalysis |
| 3-Nitro-4-(pyridin-4-yl)benzoic acid | 1 x Carboxylic Acid, 1 x Pyridyl | Nitro (-NO2) | Bent, multifunctional | Photoluminescence nih.gov |
The design of nanostructured materials is a process of molecular engineering, where the properties of the final material are encoded in its constituent building blocks. Ligands like this compound, with their combination of robust coordinating groups, tunable electronic properties, and structural versatility, are instrumental in this process. The presence of the nitro group, in particular, aligns with strategies to create MOFs with enhanced Lewis acidity or specific binding sites for polar molecules. researchgate.net The flexible carboxymethyl arm introduces a level of structural nuance that can be exploited to create complex and responsive network topologies, moving beyond simple, rigid frameworks to more advanced, functional materials.
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
While specific experimental NMR data for 2-(Carboxymethyl)-4-nitrobenzoic acid are not widely available in the cited literature, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield-shifted aromatic proton. The methylene protons would appear as a singlet, and the carboxylic acid protons would be observed as broad singlets at a significant downfield chemical shift, typically above 10 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | m |
| Methylene CH₂ | ~3.8 | s |
| Carboxylic acid OH (x2) | >10 | br s |
Note: These are predicted values based on analogous structures.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound are expected. The carbonyl carbons of the two carboxylic acid groups would resonate at the most downfield region (typically 160-180 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. The methylene carbon of the carboxymethyl group would be observed further upfield.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic C=O (x2) | 165 - 175 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-H & C-C | 120 - 140 |
| Methylene CH₂ | ~40 |
Note: These are predicted values based on analogous structures.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a crucial tool for structural elucidation. The chemical shifts and coupling constants in a ¹⁹F NMR spectrum would provide valuable information about the electronic environment of the fluorine atoms and their proximity to other functional groups within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
The vibrational spectra of this compound would be characterized by the absorption bands of its key functional groups. A broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. researchgate.net Strong carbonyl (C=O) stretching bands would be expected around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. scielo.br Aromatic C-H and C=C stretching vibrations would also be present.
Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic acid) | ~1700 |
| NO₂ (Asymmetric stretch) | ~1530 |
| NO₂ (Symmetric stretch) | ~1350 |
| C-H (Aromatic) | 3000 - 3100 |
| C=C (Aromatic) | 1450 - 1600 |
Note: These are characteristic ranges and can vary based on the specific molecular environment.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight of 225.15 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₉H₇NO₆).
The fragmentation pattern in the mass spectrum would offer structural insights. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org For this specific molecule, cleavage of the bond between the methylene group and the aromatic ring would also be an expected fragmentation.
X-ray Crystallography for Solid-State Structural Determination of Related Complexes and Derivatives
While the crystal structure of this compound itself is not detailed in the available literature, X-ray crystallography has been successfully employed to determine the solid-state structures of related complexes and derivatives. For instance, studies on cocrystals and molecular salts of 2-chloro-4-nitrobenzoic acid reveal how this related molecule engages in various heteromeric hydrogen-bonded interactions. nih.gov The analysis of metal complexes with nitrobenzoate ligands, such as those involving magnesium, demonstrates how the carboxylate and nitro groups coordinate with metal centers, leading to the formation of diverse supramolecular architectures. nih.gov These studies provide valuable insights into the potential intermolecular interactions and packing arrangements that this compound could adopt in the solid state, particularly in the formation of coordination polymers and metal-organic frameworks.
Computational Chemistry and Theoretical Modeling of 2 Carboxymethyl 4 Nitrobenzoic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like 2-(Carboxymethyl)-4-nitrobenzoic acid. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT could be employed to predict a variety of properties. Calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute electronic parameters.
Potential DFT Applications for this compound:
| Property | Description |
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. |
| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the energy gap indicating kinetic stability. |
| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting intermolecular interactions. |
| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and global softness can be calculated from HOMO-LUMO energies to quantify the molecule's overall reactivity. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. |
Ab Initio Methods for Electronic Property Analysis
Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic property data. For a molecule like this compound, these methods could be used to obtain precise calculations of electron correlation effects, which are important for accurately predicting molecular properties.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent or in a crystal lattice).
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.
Computationally Predictable Spectroscopic Data:
| Spectrum | Predicted Parameters |
| Infrared (IR) and Raman | Vibrational frequencies and intensities can be calculated, allowing for the assignment of experimental spectral peaks to specific molecular vibrations. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra. |
| UV-Visible (UV-Vis) | Electronic transition energies and oscillator strengths can be computed to predict the wavelengths of maximum absorption. |
A strong correlation between the computationally predicted spectra and experimentally obtained spectra would validate the accuracy of the theoretical model and the calculated electronic and structural properties of the molecule.
Structure-Property Relationship Studies through Computational Approaches
By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in its properties, computational approaches can be used to establish structure-property relationships. For instance, researchers could investigate how altering the position of the nitro group or the length of the carboxymethyl chain affects the molecule's electronic properties, reactivity, and intermolecular interactions. These studies are crucial for understanding the fundamental chemistry of the molecule and for designing new molecules with desired properties.
Reaction Mechanisms and Kinetic Studies Involving 2 Carboxymethyl 4 Nitrobenzoic Acid
Mechanistic Investigations of Synthetic Pathways
The synthesis of 2-(carboxymethyl)-4-nitrobenzoic acid is not commonly detailed in dedicated mechanistic studies. However, its structure suggests plausible synthetic routes based on established organic chemistry reactions, primarily involving the selective oxidation of a suitable precursor like 4-nitro-o-xylene or a derivative thereof.
One logical pathway involves the selective oxidation of 4-nitro-o-xylene. The synthesis of the related compound, 2-methyl-4-nitrobenzoic acid, has been achieved by oxidizing one of the methyl groups of 4-nitro-o-xylene. google.comgoogle.com A subsequent, more vigorous oxidation step would be required to convert the remaining methyl group into a carboxymethyl group, a transformation that is challenging to perform with high selectivity.
A more controlled and likely pathway starts with a precursor already containing a two-carbon side chain, such as 2-ethyl-5-nitrotoluene or a derivative where the ethyl group can be oxidized to a carboxymethyl group.
A mechanistically plausible route involves a free-radical pathway, particularly when using reagents like dilute nitric acid in the presence of a radical initiator, as described for the oxidation of 4-nitro-o-xylene. google.com The mechanism can be described as follows:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating to form initial radicals. google.com
Propagation:
The initiator radical abstracts a hydrogen atom from the benzylic position of the precursor (e.g., 2-methyl-4-nitrophenylacetic acid), which is the most reactive C-H bond due to the stability of the resulting benzylic radical.
The benzylic radical reacts with an oxidizing agent (e.g., O₂, or species derived from nitric acid) to form a peroxide or other oxygenated intermediate.
This intermediate undergoes further reactions, eventually leading to the formation of the carboxylic acid group.
Termination: Radicals combine to form stable, non-reactive products.
The presence of the nitro group, a strong deactivating group, makes the oxidation of the aromatic ring itself less likely, favoring the oxidation of the alkyl side chains.
Hydrolysis and Solvolysis Mechanisms of Carboxylic Acid and Ester Moieties
The hydrolysis of the two carboxylic acid moieties of this compound, or the corresponding ester derivatives, follows well-established mechanistic pathways for carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis (A-2 Mechanism):
In acidic aqueous solutions, the hydrolysis of an ester derivative (e.g., dimethyl 2-(carboxymethyl)-4-nitrobenzoate) proceeds via an A-2 mechanism (acid-catalyzed, bimolecular). This mechanism is characterized by two main steps.
Rapid Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This is typically the rate-determining step.
Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety, forming a good leaving group (an alcohol). Subsequent elimination of the alcohol and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid.
Base-Catalyzed Hydrolysis (BAC2 Mechanism):
In basic solutions, the hydrolysis of esters (saponification) occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular).
Nucleophilic Addition: A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the alkoxide ion (⁻OR) as the leaving group.
Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate anion and an alcohol molecule. This final, irreversible step drives the reaction to completion.
For this compound, both carboxylic acid groups can undergo these reactions. The relative rates would be influenced by the electronic effects of the substituents.
Role of Substituents in Modulating Reaction Rates and Selectivity
The reactivity of this compound is significantly influenced by the electronic properties of its substituents: the nitro group (-NO₂), the carboxymethyl group (-CH₂COOH), and the benzoic acid carboxyl group (-COOH).
Both the nitro group and the carboxyl groups are strong electron-withdrawing groups (EWGs). This has several key consequences:
Increased Acidity: EWGs stabilize the negative charge of the carboxylate anion formed upon deprotonation through inductive and, in the case of the nitro group, resonance effects. libretexts.orglibretexts.org This stabilization shifts the dissociation equilibrium towards the conjugate base, making the carboxylic acid stronger (i.e., having a lower pKₐ). Compared to benzoic acid (pKₐ ≈ 4.2), p-nitrobenzoic acid is significantly more acidic (pKₐ ≈ 3.41). openstax.org The additional inductive pull from the carboxymethyl group in this compound is expected to further increase the acidity of both carboxyl functions.
Enhanced Electrophilicity: The electron-withdrawing nature of the substituents pulls electron density away from the carbonyl carbons of both the benzoic and the acetic acid moieties. This increases their partial positive charge, making them more susceptible to nucleophilic attack. Consequently, the rates of reactions like esterification and hydrolysis are generally enhanced compared to unsubstituted analogs. For instance, the hydrolysis of p-nitrophenyl esters is significantly faster than that of phenyl esters due to the stabilization of the negative charge that develops in the transition state. researchgate.netacs.org
Aromatic Ring Deactivation: The presence of multiple EWGs strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). The carboxyl group is a meta-director, while the nitro group is also a meta-director. numberanalytics.com Any further electrophilic substitution would be slow and directed to the position meta to both existing groups, if sterically accessible.
The following table illustrates the effect of electron-withdrawing groups on the acidity of benzoic acid.
| Substituent (para-position) | Kₐ (× 10⁻⁵) | pKₐ | Effect |
|---|---|---|---|
| -OCH₃ | 3.5 | 4.46 | Activating (Donating) |
| -CH₃ | 4.3 | 4.34 | Activating (Donating) |
| -H | 6.46 | 4.19 | Reference |
| -Cl | 10 | 4.0 | Deactivating (Withdrawing) |
| -CHO | 18 | 3.75 | Deactivating (Withdrawing) |
| -CN | 28 | 3.55 | Deactivating (Withdrawing) |
| -NO₂ | 39 | 3.41 | Deactivating (Withdrawing) |
Data sourced from Chemistry LibreTexts and OpenStax. libretexts.orgopenstax.org
Photochemical and Thermal Degradation Pathways
Thermal Degradation:
Plausible initial degradation steps include:
Decarboxylation: The weakest bonds are often the C-C bond adjacent to the carboxyl group and the O-H bond. Thermal stress can lead to the loss of CO₂ from either carboxylic acid moiety. Decarboxylation of the phenylacetic moiety would yield 2-methyl-5-nitrobenzoic acid and CO₂, while decarboxylation of the benzoic acid moiety would produce p-nitrophenylacetic acid and CO₂.
C-C Bond Cleavage: The bond between the benzene ring and the carboxymethyl group (Ar-CH₂COOH) or the C-N bond of the nitro group could cleave, initiating radical chain reactions. The thermal decomposition of phenylacetic acid, for example, proceeds with an activation energy of approximately 55 kcal/mol, which is identified with the dissociation energy of the C₆H₅CH₂—COOH bond. researchgate.net
Intramolecular Reactions: The proximity of the ortho-substituted carboxymethyl and carboxyl groups could facilitate intramolecular cyclization or dehydration reactions at high temperatures, potentially forming an anhydride (B1165640) intermediate before further decomposition.
Photochemical Degradation:
Nitroaromatic compounds are known to be photochemically active. The degradation of this compound under UV irradiation is expected to proceed via pathways involving the excitation of the nitro group.
Studies on p-nitrobenzoic acid show that it can be degraded by photocatalytic processes, often involving highly reactive oxygen species like hydroxyl radicals (•OH). nih.govresearchgate.net The mechanism likely involves:
Photoexcitation: The molecule absorbs UV light, promoting an electron in the nitro group to a higher energy state (n → π* or π → π* transition).
Intersystem Crossing: The excited singlet state can convert to a more stable, longer-lived triplet state.
Radical Formation: The excited nitro group can abstract a hydrogen atom from the solvent or the carboxymethyl side chain, initiating radical reactions.
Oxidative Attack: In the presence of photocatalysts like TiO₂, UV light generates electron-hole pairs, which in turn produce hydroxyl radicals from water. These highly reactive radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening and mineralization to CO₂, H₂O, and inorganic nitrate. nih.gov
The degradation process results in the breakdown of the aromatic structure and the conversion of the organic compound into simpler, inorganic substances.
Biochemical Interactions and Methodological Applications in in Vitro Research
Exploration of Bioactivity in Cellular Systems: Mechanisms of Interaction (referencing related compounds)
While direct studies on the bioactivity of 2-(Carboxymethyl)-4-nitrobenzoic acid in cellular systems are not extensively documented, the bioactivity of related nitrobenzoic acid and benzoic acid derivatives provides a basis for predicting its potential cellular effects. The presence of both a nitro group and carboxylic acid moieties suggests that this compound could participate in a range of biochemical interactions.
Nitroaromatic compounds are known for their broad spectrum of biological activities, including antimicrobial and antineoplastic effects. The antimicrobial mechanism often involves the reduction of the nitro group to form toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to DNA, leading to cellular damage and death. For instance, various synthetic derivatives of p-nitrobenzoic acid have been shown to possess antibacterial and antifungal properties. Similarly, β-nitro-substituted carboxylic acids have been identified as a class of cytotoxic agents, with some derivatives showing significant activity against human cancer cell lines.
The substitution pattern on the benzoic acid ring plays a crucial role in determining the biological activity. For example, 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration, suggesting that specific isomers of nitro-substituted benzoic acids can have targeted effects on cellular processes. Furthermore, studies on benzoic acid and its derivatives have demonstrated their ability to induce apoptosis in cancer cells and affect cell viability, with the cytotoxic effects varying among different cancer cell lines. The presence of the carboxymethyl group in this compound introduces an additional acidic function and increases the molecule's polarity, which could influence its uptake by cells and its interaction with intracellular targets.
Enzymatic Assays and Inhibition Kinetics of Related Derivatives
Although specific enzymatic assays involving this compound are not readily found in the literature, the inhibitory activities of related nitrobenzoic acid derivatives against various enzymes have been characterized, providing insights into its potential as an enzyme inhibitor.
A notable example is the inhibition of coenzyme Q biosynthesis by 4-nitrobenzoate (B1230335). 4-Nitrobenzoic acid acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the coenzyme Q biosynthetic pathway. researchgate.netnih.govnih.gov This inhibition is dose-dependent and occurs in a competitive manner, suggesting that 4-nitrobenzoate competes with the natural substrate, 4-hydroxybenzoate, for binding to the enzyme's active site. researchgate.netnih.govnih.gov This inhibitory action has been utilized as a tool in studies of coenzyme Q deficiency. researchgate.netnih.gov
The principles of enzyme inhibition kinetics, such as competitive, noncompetitive, and uncompetitive inhibition, are fundamental to understanding how these molecules interact with enzymes. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Noncompetitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding.
Benzoic acid and its derivatives have also been studied as inhibitors of other enzymes, such as tyrosinase. The inhibition of tyrosinase by benzoic acid has been characterized using amperometric biosensors, and the kinetics of this inhibition were found to be in accord with a competitive inhibition model.
The presence of both a nitro group and two carboxylic acid groups in this compound suggests it could potentially interact with the active sites of various enzymes, particularly those that bind dicarboxylic acids or aromatic compounds. The specific nature and kinetics of such inhibition would require experimental determination through enzymatic assays.
Interactive Data Table: Inhibition of Enzymes by Benzoic Acid Derivatives
| Inhibitor | Enzyme | Inhibition Type | IC50 / Ki |
| 4-Nitrobenzoic acid | 4-hydroxybenzoate:polyprenyl transferase (Coq2) | Competitive | Not specified |
| Benzoic acid | Tyrosinase | Competitive | 119 µM (IC50) |
| Kojic acid | Tyrosinase | Competitive | 30 µM (IC50) |
| Sodium azide | Tyrosinase | Competitive | 1480 µM (IC50) |
Role as a Biochemical Reagent or Probe in Analytical Methods (referencing related compounds)
While this compound itself is not widely cited as a specific biochemical reagent or probe, its structural components are found in molecules used for such purposes. Nitroaromatic compounds, for instance, are integral to the design of fluorescent probes for various biological applications.
Nitrobenzoxadiazole (NBD) and its derivatives are well-known fluorophores used extensively in cellular imaging. These probes are often employed to detect biologically important analytes and to image specific cellular components and processes. For example, nitroreductase, an enzyme often overexpressed in hypoxic tumor cells, can be detected using fluorescent probes that are activated upon reduction of a nitroaromatic moiety. This reaction leads to a change in the fluorescence properties of the probe, allowing for the visualization of enzyme activity.
Furthermore, nitrobenzoic acids and their derivatives are utilized in various analytical methods. For instance, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is a versatile water-soluble compound used for the quantification of free sulfhydryl groups in proteins and peptides. The reaction of DTNB with a sulfhydryl group produces a colored product that can be measured spectrophotometrically. This assay is widely used in biochemistry to determine the concentration of thiols.
In the context of chromatography, nitrobenzoic acids can be analyzed using techniques like high-performance liquid chromatography (HPLC). The presence of the chromophoric nitro group facilitates their detection by UV-Vis spectrophotometry. Mass spectrometry has also been employed for the detection of nitrobenzoic acids on various surfaces.
Given its structure, this compound could potentially be functionalized to create novel probes or reagents. The carboxylic acid groups offer sites for conjugation to other molecules, such as fluorophores or targeting ligands, to create tools for specific biochemical investigations.
Investigation of Molecular Recognition and Binding Events in Biological Contexts
The specific involvement of this compound in molecular recognition and binding events has not been extensively studied. However, the principles of supramolecular chemistry and the known interactions of its constituent functional groups provide a framework for understanding its potential binding capabilities.
The nitro group is known to participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition. Studies on the binding of nitroaromatic compounds to proteins have shown that the nitro groups can form hydrogen bonds with amino acid residues in the protein's binding site. For example, in the interaction of dinitrophenyl haptens with the MOPC 315 protein, it was established that each nitro group forms a hydrogen bond, contributing significantly to the binding affinity. nih.gov
The carboxylic acid groups are also key players in molecular recognition, readily forming strong hydrogen bonds with complementary functional groups such as other carboxylic acids, amides, and pyridines. The self-association of substituted benzoic acids in solution through the formation of hydrogen-bonded dimers is a well-documented phenomenon. In biological systems, the carboxylate form of these groups can participate in ionic interactions with positively charged residues on proteins, such as lysine (B10760008) and arginine.
The combination of a nitro group and two carboxylic acid groups on an aromatic ring in this compound presents multiple points for potential interactions with biological macromolecules. These interactions can include hydrogen bonding, π-π stacking with aromatic amino acid residues, and electrostatic interactions. Molecular docking studies on various benzoic acid derivatives have been used to predict their binding affinities and interactions with the active sites of enzymes, such as the main protease of SARS-CoV-2. nih.gov Such in silico approaches could be applied to predict the potential binding partners and modes of interaction for this compound.
The study of cocrystals of benzoic acid derivatives with other molecules, such as the selective COX-2 inhibitor etoricoxib, provides further insight into the supramolecular interactions these compounds can form. nih.gov These studies reveal the specific hydrogen bonding motifs and other non-covalent interactions that govern the assembly of these molecules in the solid state, which can be extrapolated to understand their binding behavior in solution and in biological contexts.
Environmental Fate and Degradation Studies of Nitrobenzoic Acid Derivatives
Biodegradation Pathways in Aqueous and Soil Environments
The biodegradation of nitroaromatic compounds like 2-(Carboxymethyl)-4-nitrobenzoic acid is a critical process governing their persistence in the environment. Microorganisms have evolved diverse strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation can proceed through two primary types of pathways: reductive and oxidative.
Reductive Pathways: Under anaerobic or anoxic conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. nih.gov This transformation is significant as it often reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent enzymatic attack. For instance, the degradation of 4-nitrobenzoate (B1230335) has been shown to proceed through the formation of 4-hydroxylaminobenzoate. researchgate.net
Oxidative Pathways: In aerobic environments, microorganisms can initiate degradation by attacking the aromatic ring directly. Dioxygenase enzymes can introduce two hydroxyl groups onto the ring, leading to the formation of catechols. This hydroxylation can destabilize the ring and lead to the removal of the nitro group as nitrite. frontiersin.org For example, the degradation of 2-nitrobenzoate (B253500) by some bacteria proceeds via the formation of salicylate (B1505791) and catechol, with the release of nitrite. frontiersin.org Given the structure of this compound, it is plausible that both the carboxymethyl and the nitro groups could be targeted by microbial enzymes, leading to a variety of intermediate products before complete mineralization to carbon dioxide, water, and inorganic nitrogen.
A summary of potential initial biodegradation reactions for nitroaromatic acids is presented below:
| Pathway Type | Initial Reaction | Key Intermediates | Typical Environmental Condition |
|---|---|---|---|
| Reductive | Reduction of the nitro group | Nitroso, Hydroxylamino, Amino derivatives | Anaerobic/Anoxic |
Phototransformation and Chemical Degradation Mechanisms
In addition to biological breakdown, this compound is subject to abiotic degradation processes, primarily phototransformation. When exposed to sunlight, particularly UV radiation, nitroaromatic compounds can undergo chemical changes.
Direct Photolysis: The compound may directly absorb light energy, leading to an excited state that can then undergo various reactions, such as the reduction of the nitro group or decarboxylation. stackexchange.com
Indirect Photolysis: In natural waters, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers. google.com These substances absorb sunlight and produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack and degrade the nitroaromatic compound. The efficiency of these processes is dependent on factors like water clarity, depth, and the concentration of photosensitizers.
Chemical degradation can also occur through reactions with other environmental constituents. For instance, under certain conditions, such as in subcritical water at elevated temperatures, benzoic acid derivatives can undergo decarboxylation. nih.govresearchgate.net However, under typical environmental temperatures, such reactions are generally slow.
Mobility and Distribution in Environmental Compartments
The movement and final destination of this compound in the environment are largely governed by its interaction with soil and sediment particles. The key process influencing its mobility is sorption.
The presence of two carboxylic acid groups suggests that the compound will be highly water-soluble, particularly at neutral to alkaline pH where these groups will be deprotonated, forming carboxylates. This high water solubility generally leads to lower sorption to soil organic matter and clay minerals, resulting in higher mobility in soil and a potential to leach into groundwater. ecetoc.org
| Environmental Compartment | Expected Behavior of this compound | Key Influencing Factors |
| Water | High solubility, potential for phototransformation | pH, presence of dissolved organic matter, sunlight intensity |
| Soil | Moderate to high mobility, sorption to organic matter | Soil organic matter content, clay content, pH, water flow |
| Sediment | Potential for accumulation through sorption | Organic carbon content of sediment, overlying water chemistry |
| Air | Low volatility expected due to carboxylic acid groups | - |
Influence of Environmental Factors on Persistence
The persistence of this compound in the environment is not static but is significantly influenced by a range of environmental factors that affect the rates of both biotic and abiotic degradation.
pH: The pH of the soil and water can have a profound effect. It influences the ionization state of the carboxylic acid groups, which in turn affects the compound's solubility, mobility, and bioavailability to microorganisms. ecetoc.org Microbial activity and the function of degradative enzymes are also highly pH-dependent, with most degradation processes having an optimal pH range, often near neutral. nih.gov For example, the degradation of some amidine derivatives of daunorubicin (B1662515) shows significant pH dependence. nih.gov
Temperature: Temperature directly impacts the rates of chemical reactions and microbial metabolism. Generally, an increase in temperature, within a certain range, will increase the rate of biodegradation as microbial activity and enzyme kinetics accelerate. nih.gov Conversely, at lower temperatures, degradation rates will be significantly slower, leading to increased persistence. The degradation of benzoic acid derivatives in subcritical water, for example, is highly temperature-dependent. nih.govresearchgate.net
Oxygen Availability: The presence or absence of oxygen is a critical determinant of the biodegradation pathway. As discussed, aerobic conditions favor oxidative pathways, while anaerobic conditions favor reductive pathways. The efficiency and completeness of degradation can vary significantly between these conditions. researchgate.net
Nutrient Availability: The activity of microbial populations responsible for biodegradation is also dependent on the availability of other essential nutrients, such as nitrogen and phosphorus. In nutrient-limited environments, the degradation of organic pollutants can be constrained.
Presence of Other Pollutants: In contaminated sites, this compound is unlikely to be present in isolation. The presence of other organic and inorganic pollutants can influence its degradation, either through co-metabolism, where the degradation of one compound is facilitated by the presence of another, or through inhibitory effects on microbial activity. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes and Green Chemistry Approaches
Future research is anticipated to focus on developing more efficient and environmentally benign synthetic methodologies for 2-(Carboxymethyl)-4-nitrobenzoic acid and its precursors. Traditional synthesis of related nitroaromatic compounds often involves harsh conditions and toxic reagents, such as strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate. google.com Green chemistry principles are driving the exploration of cleaner alternatives.
Key areas for future investigation include:
Catalytic Oxidation: Employing milder and more selective catalysts for the oxidation of precursor molecules. For instance, methods using dilute nitric acid in the presence of phase transfer catalysts and radical initiators have shown promise for related compounds, offering high selectivity and yield under moderate conditions. google.com
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high stereo- and regioselectivity under mild, aqueous conditions, significantly reducing the environmental impact.
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Research into their application for the synthesis of dicarboxylic nitrobenzoic acids could lead to more efficient processes.
Alternative Nitrating Agents: Exploring less hazardous nitrating agents to replace the conventional mixed acid (sulfuric and nitric acid) method is a critical area of research. researchgate.netorganic-chemistry.org Options like solid-supported reagents or nitronium salts could offer safer and more selective nitration protocols. researchgate.netnumberanalytics.com
| Approach | Traditional Method | Potential Green Alternative | Anticipated Advantages |
|---|---|---|---|
| Oxidation | Strong oxidants (e.g., KMnO4, K2Cr2O7) | Catalytic oxidation (e.g., with dilute HNO3), Biocatalysis | Higher selectivity, milder conditions, reduced heavy metal waste. google.com |
| Nitration | Mixed acid (H2SO4/HNO3) | Solid-supported reagents, Nitronium salts (e.g., NO2BF4) | Improved safety, reduced acid waste, potentially higher regioselectivity. researchgate.netnumberanalytics.com |
| Energy Input | Conventional heating | Microwave or Ultrasound irradiation | Faster reaction times, reduced energy consumption, uniform heating. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular and solid-state structure of this compound is crucial for predicting its properties and designing applications. While standard techniques provide basic characterization, advanced methods can offer deeper insights. Future research would benefit from a multi-technique approach to fully elucidate the compound's structural and electronic properties. acs.orgucl.ac.uk
Single-Crystal X-ray Diffraction: This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the crystalline state. For analogous molecules like 2-chloro-4-nitrobenzoic acid, this method has been used to study polymorphism and solvate formation, which are critical for controlling the physical properties of a solid. rsc.org
Solid-State NMR (ssNMR): For cases where suitable single crystals cannot be obtained, ssNMR can provide valuable information about the local environment of atoms in a polycrystalline powder, helping to distinguish between different polymorphic forms.
Advanced Spectroscopic Methods: In-depth analysis using Fourier-transform infrared (FTIR) and Raman spectroscopy, combined with computational methods, can help to understand the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. acs.orgucl.ac.uk Studies on similar substituted benzoic acids have used these techniques to investigate self-association in solution. acs.org
| Technique | Information Gained | Relevance to Future Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, polymorphism, solvate formation. | Fundamental for understanding solid-state properties and for rational design in materials science. rsc.org |
| Solid-State NMR (ssNMR) | Local atomic environments in solid powders, distinguishes polymorphs. | Characterizes materials when single crystals are unavailable. |
| FTIR/Raman Spectroscopy | Vibrational modes, functional groups, intermolecular hydrogen bonding. docbrown.info | Probes the strength and nature of interactions that dictate crystal structure and self-assembly. acs.org |
Expanding Computational Modeling for Complex Systems
Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work. For this compound, computational modeling can be expanded to explore complex systems and predict properties before synthesis.
Crystal Structure Prediction (CSP): Algorithms can be used to generate and rank the stability of potential crystal packing arrangements (polymorphs), which is a critical aspect in the development of materials and pharmaceuticals. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in solution, providing insights into self-association, solvent interactions, and the early stages of nucleation and crystallization. acs.org
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including optimized geometry, electronic structure, and spectroscopic signatures (IR, NMR), which aids in the interpretation of experimental data. researchgate.netchemrxiv.org
Exploration of New Chemical Transformations and Derivative Design
The functional groups of this compound provide multiple handles for chemical modification, opening the door to a vast library of new derivatives with tailored properties.
Carboxylic Acid Group Transformations: The two carboxylic acid groups can be independently or simultaneously converted into esters, amides, acid chlorides, or anhydrides, creating a wide range of derivatives. researchgate.net
Nitro Group Reduction: The nitro group can be reduced to an amino group, which is a key transformation. The resulting aminodicarboxylic acid is a valuable precursor for the synthesis of polyamides, dyes, and biologically active molecules. nbinno.com
Supramolecular Chemistry: The ability of the carboxylic acid groups to form strong hydrogen bonds makes this molecule an excellent candidate for designing co-crystals and molecular salts. By co-crystallizing it with other molecules (coformers), it is possible to fine-tune physical properties like solubility and stability, a strategy employed for related compounds like 2-chloro-4-nitrobenzoic acid. nih.gov
| Functional Group | Reaction Type | Resulting Derivative Class | Potential Application Area |
|---|---|---|---|
| Carboxylic Acids | Esterification / Amidation | Diesters, Diamides, Polyesters, Polyamides | Polymers, Pharmaceuticals |
| Co-crystallization | Co-crystals, Molecular Salts | Materials Science, Pharmaceuticals. nih.gov | |
| Nitro Group | Reduction | Aromatic Amines | Dyes, Polymers, Biologically active compounds. nbinno.com |
Potential for Applications in Materials Science and Biochemical Technologies
The versatile structure of this compound and its derivatives suggests a range of potential applications that are ripe for exploration.
Polymer Synthesis: As a dicarboxylic acid monomer, it can be used in polycondensation reactions with diols or diamines to create novel polyesters and polyamides. The nitro group can be retained for specific functionalities or reduced to an amine post-polymerization to modify the polymer's properties.
Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as linkers to coordinate with metal ions, forming porous crystalline structures known as MOFs. MOFs have emerging applications in gas storage, catalysis, and separation. The nitro functionality within the pores could be used to impart specific chemical properties.
Biochemical Probes and Pharmaceutical Intermediates: Nitroaromatic compounds are important intermediates in the synthesis of many pharmaceuticals. numberanalytics.comguidechem.com Derivatives of this compound could be investigated as precursors for novel therapeutic agents. For example, related nitrobenzoic acids have been used to create enzyme inhibitors and biochemical probes. nbinno.comchemicalbook.com The dicarboxylic nature of this molecule could also be exploited in the design of linkers for drug delivery systems. rsc.org
Functional Dyes and Materials: The aromatic nitro core is a common feature in dyes and pigments. nbinno.com Chemical modification could lead to new colorants with specific properties. Furthermore, nitroaromatic compounds are known to exhibit nonlinear optical (NLO) properties, suggesting potential applications in optoelectronic devices. chemicalbook.com
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-(Carboxymethyl)-4-nitrobenzoic acid with high purity?
- Methodological Answer : A common approach involves reacting (E)-4-aryl-4-oxo-2-butenoic acid derivatives with thioglycolic acid in methanol under mild conditions (room temperature, 3–4 hours). Crystallization from water or organic solvents (e.g., ethanol) yields the product. Optimization includes controlling stoichiometry (1:1.5–2 molar ratio) and solvent choice to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity crystals .
Q. How can the solubility of this compound in organic solvents be systematically determined?
- Methodological Answer : Use the Abraham solvation model to predict solubility in solvents like alcohols, ethers, or esters. Key parameters include:
- McGowan volume ()
- Solute descriptors : (polarity), (hydrogen-bond acidity), (hydrogen-bond basicity), (gas-to-solvent partitioning) .
Experimentally, measure mole fraction solubility () in saturated solutions and validate against computational predictions. For polar solvents (e.g., methanol), solubility correlates with solvent hydrogen-bond acidity .
Q. What crystallographic techniques are suitable for resolving the structure of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Key steps:
- Data collection : Use high-resolution ( Å) and low-temperature (100 K) settings to reduce thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (). SHELXPRO can interface with macromolecular datasets for cross-validation .
Advanced Research Questions
Q. How can contradictions in solubility data for nitrobenzoic acid derivatives be resolved?
- Methodological Answer : Discrepancies often arise from temperature-dependent measurements or solvent purity. To reconcile
- Curve-fitting : Apply the modified Apelblat equation () to assess temperature sensitivity.
- Statistical analysis : Calculate mean relative deviations (MRD) between datasets. For example, Sidgwick and Ewbank’s benzene solubility data showed higher MRD than Collett and Lazzell’s, suggesting experimental variability .
- Cross-validate using Abraham model predictions (standard deviation: ±0.076 log units) .
Q. What computational approaches predict the partitioning behavior of this compound in biphasic systems?
- Methodological Answer : Use the Abraham model to calculate partition coefficients () and gas-to-solvent partitioning ():
- Equation : .
- Application : For 3-methyl-1-butanol, predicted and . Validate via HPLC or shake-flask experiments .
Q. How can experimental phasing be optimized for this compound derivatives in crystallography?
- Methodological Answer : Implement SHELXC/D/E pipelines for high-throughput phasing:
- Data requirements : High-resolution ( Å), high-completeness (), and redundant datasets.
- Heavy-atom derivatives : Introduce iodide or selenomethionine for anomalous scattering.
- Robustness : SHELXD’s dual-space recycling improves phase accuracy for low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
